molecular formula C21H17ClN2O5S B11607585 methyl {2-chloro-6-ethoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate

methyl {2-chloro-6-ethoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate

Cat. No.: B11607585
M. Wt: 444.9 g/mol
InChI Key: RNXRMMHXZRGZTQ-YVLHZVERSA-N
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Description

METHYL 2-(2-CHLORO-6-ETHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that includes a thiazolo[3,2-a][1,3]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-CHLORO-6-ETHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)ACETATE typically involves multi-step organic reactions. The starting materials often include substituted phenols, chloroacetates, and thiazolo[3,2-a][1,3]benzimidazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-CHLORO-6-ETHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-(2-CHLORO-6-ETHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 2-(2-CHLORO-6-ETHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL 2-(2-CHLORO-6-ETHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)ACETATE can be compared with other similar compounds, such as:

    Thiazolo[3,2-a][1,3]benzimidazole derivatives: These compounds share a similar core structure and may exhibit similar chemical and biological properties.

    Chloroacetate derivatives: These compounds contain the chloroacetate functional group and may undergo similar chemical reactions.

    Phenoxyacetate derivatives: These compounds contain the phenoxyacetate functional group and may have similar applications in chemistry and biology.

The uniqueness of METHYL 2-(2-CHLORO-6-ETHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)ACETATE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H17ClN2O5S

Molecular Weight

444.9 g/mol

IUPAC Name

methyl 2-[2-chloro-6-ethoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C21H17ClN2O5S/c1-3-28-16-9-12(8-13(22)19(16)29-11-18(25)27-2)10-17-20(26)24-15-7-5-4-6-14(15)23-21(24)30-17/h4-10H,3,11H2,1-2H3/b17-10-

InChI Key

RNXRMMHXZRGZTQ-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC(=O)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC(=O)OC

Origin of Product

United States

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